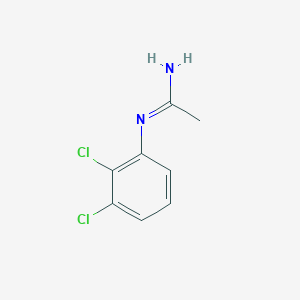

N-(2,3-Dichlorophenyl)acetimidamide

Vue d'ensemble

Description

N-(2,3-Dichlorophenyl)acetimidamide is a chemical compound with the molecular formula C8H8Cl2N2 . It is also known by other synonyms such as Ethanimidamide, N-(2,3-dichlorophenyl)- .

Molecular Structure Analysis

The molecular structure of this compound has been analyzed using Density Functional Theory (DFT) calculations . These calculations help in obtaining optimized geometries, vibrational wavenumbers, highest occupied molecular orbital (HOMO)–lowest unoccupied molecular orbital (LUMO) energies, nonlinear optical (NLO), and thermodynamic properties .Physical and Chemical Properties Analysis

This compound has a molecular weight of 203.07 . Other physical and chemical properties such as melting point, boiling point, and density are available from various chemical databases .Applications De Recherche Scientifique

Quantum Chemical Calculations and Molecular Properties

"N-(2,3-Dichlorophenyl)acetimidamide" has been studied for its molecular structural parameters, thermodynamic properties, and vibrational frequencies using density functional theory (DFT). These studies provide insights into the molecular electrostatic potential, predicting sites and relative reactivities towards electrophilic and nucleophilic attacks. This research is crucial for understanding the interaction and charge delocalization in the molecule, potentially aiding in the development of new applications (Choudhary, Agarwal, Gupta, & Tandon, 2014).

Catalysis in Organic Synthesis

This compound has been utilized as a directing group for directed C-H-allylation reactions in organic synthesis. Its efficiency even at lower temperatures highlights its potential in fine chemical synthesis, offering a pathway to selectively synthesize mono- or diallylated products without undesired side reactions (Debbarma, Bera, & Maji, 2016).

Antimicrobial Activity

Derivatives of "this compound" have been synthesized and screened for their antimicrobial activity. This research is vital in the development of new antimicrobial agents, especially in the context of increasing antibiotic resistance (Mistry, Desai, & Intwala, 2009).

Molecular Structure Analysis

Studies on the conformation of the N—H bond in related compounds provide insights into the molecular structure, which is critical for understanding the physical and chemical properties of these molecules. Such information is essential for the development of new materials and drugs (Gowda, Foro, & Fuess, 2008).

Biochemical Applications

Research into the derivatives of this compound for inhibitory effects on enzymes like acetylcholinesterase indicates potential applications in treating diseases like Alzheimer's. Such studies are crucial for drug discovery and understanding the biochemical pathways involved in various diseases (Gholivand et al., 2021).

Occupational Exposure Monitoring

N-acetyl derivatives of dichlorophenyl compounds have been developed as biomarkers for monitoring occupational exposure to certain chemicals, highlighting its application in occupational health and safety (Zenser, Lang, & Knecht, 1997).

Propriétés

IUPAC Name |

N'-(2,3-dichlorophenyl)ethanimidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N2/c1-5(11)12-7-4-2-3-6(9)8(7)10/h2-4H,1H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZVNHDOZTGCCEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NC1=C(C(=CC=C1)Cl)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

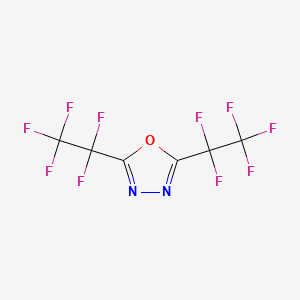

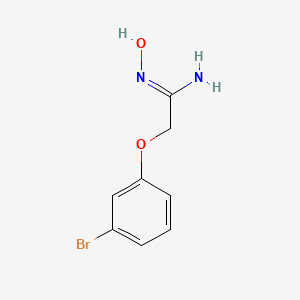

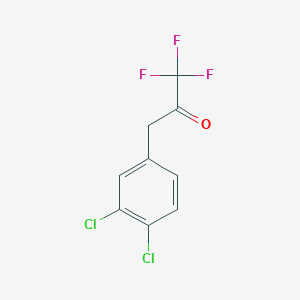

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

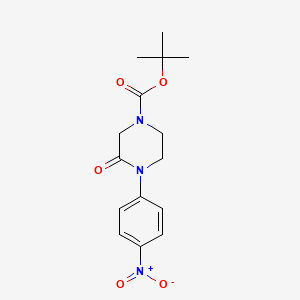

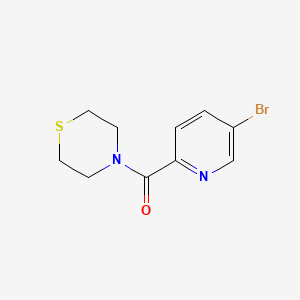

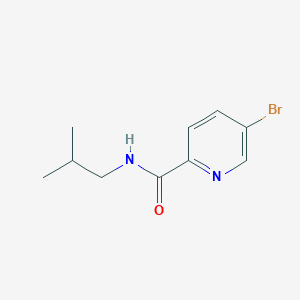

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(Trifluoromethyl)phenoxy]nitrobenzene](/img/structure/B6332675.png)